[4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl](4-bromophenyl)methanone
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Overview
Description
4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-ylmethanone: is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-ylmethanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloroaniline with a thiazole derivative in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperatures and pressures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, 4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-ylmethanone is used as a building block for synthesizing more complex molecules
Biology: The compound has shown promise in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine: In medicine, this compound is being explored for its potential therapeutic effects. It may serve as a lead compound for developing drugs to treat various diseases, including cancer and infectious diseases.
Industry: Industrially, the compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.
Mechanism of Action
The mechanism by which 4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-ylmethanone exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
4-Bromo-2-chloroaniline: A related compound with similar structural features but different functional groups.
4-Amino-2-chlorophenylboronic acid pinacol ester: Another compound with a thiazole ring and similar biological activities.
Uniqueness: What sets 4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-ylmethanone apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Biological Activity
The compound 4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-ylmethanone is a derivative of thiazole, a heterocyclic compound known for its diverse biological activities. Thiazoles have been extensively studied for their potential in medicinal chemistry, particularly in the development of antimicrobial, anticancer, and anti-inflammatory agents. This article aims to explore the biological activity of this specific compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-ylmethanone is characterized by the presence of a thiazole ring substituted with an amino group and a chlorinated aniline moiety. The molecular formula is C17H14ClN3O2S, and it has a molar mass of approximately 359.83 g/mol. This structure is crucial for its biological activity.
Biological Activity Overview
The biological activity of thiazole derivatives has been attributed to their ability to interact with various biological targets. The following sections detail specific activities associated with 4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-ylmethanone.
1. Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to 4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-ylmethanone demonstrate effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.
Compound | Activity Type | Target Organisms | Reference |
---|---|---|---|
d1 | Antibacterial | E. coli, S. aureus | |
d6 | Antifungal | Candida albicans | |
d7 | Broad-spectrum | Various bacterial strains |
The mechanism by which these compounds exert their antimicrobial effects often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
2. Anticancer Activity
Thiazole derivatives have also shown promise in cancer therapy. Specifically, studies have indicated that compounds with structural similarities to 4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-ylmethanone can inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and HepG2 (liver cancer).
The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest through various signaling pathways.
3. Anti-inflammatory Activity
Thiazole derivatives are also recognized for their anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and enzymes involved in inflammation, making them potential candidates for treating inflammatory diseases.
Case Studies
Several studies have explored the biological activity of thiazole derivatives:
- Antimicrobial Study : A study published in 2019 evaluated a series of thiazole compounds for their antimicrobial activity against various pathogens using the turbidimetric method. The results indicated that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .
- Anticancer Evaluation : Another research effort focused on the anticancer properties of thiazole derivatives against MCF7 cells using the Sulforhodamine B (SRB) assay. The results showed that specific compounds led to substantial reductions in cell viability, suggesting potential therapeutic applications in breast cancer treatment .
- Inflammation Inhibition : A recent investigation assessed the anti-inflammatory effects of thiazole derivatives in a murine model of inflammation. The findings demonstrated a marked decrease in inflammatory markers following treatment with specific thiazole compounds .
Properties
IUPAC Name |
[4-amino-2-(4-chloroanilino)-1,3-thiazol-5-yl]-(4-bromophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrClN3OS/c17-10-3-1-9(2-4-10)13(22)14-15(19)21-16(23-14)20-12-7-5-11(18)6-8-12/h1-8H,19H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTCWSNQZJEWEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(N=C(S2)NC3=CC=C(C=C3)Cl)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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